molecular formula C18H14Cl2N4O2S B2677668 N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide CAS No. 955689-27-7

N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide

Cat. No.: B2677668
CAS No.: 955689-27-7
M. Wt: 421.3
InChI Key: PSLVMPPOQZDEIF-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-chlorobenzyl substituent and a 3-(3-chlorophenyl)ureido group. Its molecular formula is C₁₈H₁₄Cl₂N₃O₂S, with a molar mass of 406.3 g/mol. The compound’s structure combines a thiazole core with a carboxamide linker, a 4-chlorobenzyl group at the N-position, and a ureido moiety substituted with a 3-chlorophenyl ring.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2S/c19-12-6-4-11(5-7-12)9-21-16(25)15-10-27-18(23-15)24-17(26)22-14-3-1-2-13(20)8-14/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLVMPPOQZDEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as α-haloketones and thioureas.

    Introduction of the urea moiety: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.

    Attachment of the chlorobenzyl and chlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding halides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) to evaluate structural variations and their impact on physicochemical and synthetic properties.

Key Findings

Substituent Effects on Molecular Weight and Lipophilicity :

  • The target compound (406.3 g/mol) has a lower molar mass than piperazine-containing analogs (e.g., 10f: 514.2 g/mol) due to the absence of the bulky piperazine-ester group. However, its dual chlorine atoms enhance lipophilicity compared to the methoxy-substituted analog (372.87 g/mol, ), which may improve membrane permeability .
  • The trifluoromethyl group in 10e (548.2 g/mol) introduces electronegativity and metabolic stability but increases molecular weight significantly .

Synthetic Efficiency :

  • Piperazine-ester derivatives (10d, 10e, 10f) exhibit high yields (89.1–93.4%), suggesting that the piperazine backbone facilitates reaction efficiency. In contrast, the target compound’s yield data are unavailable, but its simpler structure may reduce synthetic complexity .

Hydrogen-Bonding and Solubility :

  • The target compound’s ureido group enables strong hydrogen-bonding interactions (N–H···O/S), akin to those observed in triazole-thione derivatives (), which could enhance target binding but reduce aqueous solubility compared to the methoxy analog () .
  • The methoxy group in ’s compound may improve solubility due to its polar nature but lacks the ureido group’s hydrogen-bonding versatility .

Biological Implications :

  • Chlorine substituents in the target compound and 10f may confer resistance to oxidative metabolism, whereas the trifluoromethyl group in 10e offers enhanced electronic effects for target engagement .

Biological Activity

N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide, identified by its CAS number 955689-27-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄Cl₂N₄O₂S
  • Molecular Weight : 421.3 g/mol
  • Structural Features : The compound contains a thiazole ring, urea linkage, and chlorobenzyl and chlorophenyl substituents, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells. The thiazole and urea moieties play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases. This effect is linked to the modulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in treated cells, leading to apoptotic cell death. This mechanism is crucial for its anticancer properties.

In Vitro Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

Cell LineIC₅₀ (µg/mL)Mechanism of Action
MCF-7 (Breast)5.36Induces apoptosis via caspase activation
HepG2 (Liver)10.10Cell cycle arrest at G2/M phase

These results highlight the compound's selective toxicity towards cancer cells compared to normal mammalian cells.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an observed IC₅₀ value indicating potent cytotoxicity. Flow cytometric analysis confirmed an increase in apoptotic cells after treatment.
  • In Vivo Studies : An in vivo study involving tumor-bearing mice showed that the compound effectively targeted sarcoma cells, confirming its potential as a therapeutic agent in cancer treatment.

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